BenchChemオンラインストアへようこそ!

Feclobuzone

Physicochemical profiling Drug design PK/PD prediction

Feclobuzone is a small-molecule non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, specifically the phenylbutazone derivative series. It is chemically defined as (4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl 4-chlorobenzoate, possessing a molecular weight of 476.96 g/mol, a calculated logP of approximately 6.4, and a topological polar surface area of 66.9 Ų.

Molecular Formula C27H25ClN2O4
Molecular Weight 476.9 g/mol
CAS No. 23111-34-4
Cat. No. B1672326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeclobuzone
CAS23111-34-4
SynonymsFeclobuzone;  AE 9;  AE-9;  AE9
Molecular FormulaC27H25ClN2O4
Molecular Weight476.9 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C27H25ClN2O4/c1-2-3-18-27(19-34-24(31)20-14-16-21(28)17-15-20)25(32)29(22-10-6-4-7-11-22)30(26(27)33)23-12-8-5-9-13-23/h4-17H,2-3,18-19H2,1H3
InChIKeyOZKQTMYKYQGCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Feclobuzone (CAS 23111-34-4) – Baseline Identity as a Phenylbutazone-Derivative NSAID


Feclobuzone is a small-molecule non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, specifically the phenylbutazone derivative series [1]. It is chemically defined as (4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl 4-chlorobenzoate, possessing a molecular weight of 476.96 g/mol, a calculated logP of approximately 6.4, and a topological polar surface area of 66.9 Ų [2]. The compound has been assigned the INN stem '-zone', confirming its classification as an anti-inflammatory analgesic [3]. Feclobuzone acts primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing prostaglandin biosynthesis .

Why Feclobuzone Cannot Be Interchanged with Generic Phenylbutazone Analogs


Although Feclobuzone shares a pyrazolidinedione core with phenylbutazone, oxyphenbutazone, kebuzone, and tribuzone, its p-chlorobenzoate ester substitution at the 4-hydroxymethyl position confers distinct physicochemical and pharmacological properties that preclude simple substitution [1]. The addition of the chlorinated aromatic ester increases molecular weight to 476.96 Da (vs. 308.37 Da for phenylbutazone) and elevates logP to approximately 6.4 (vs. ~3.79 for phenylbutazone), substantially altering lipophilicity, tissue distribution potential, and metabolic stability [2]. Furthermore, Feclobuzone has been characterized as a dual inhibitor of both cyclooxygenase and lipoxygenase pathways—a mechanistic feature not uniformly shared across all phenylbutazone congeners—which may translate into a differentiated anti-inflammatory profile with potential gastrointestinal-sparing properties [3]. These structural, physicochemical, and mechanistic divergences mean that generic substitution with simpler phenylbutazone analogs cannot be assumed to yield equivalent biological outcomes.

Quantitative Differentiation Evidence for Feclobuzone (23111-34-4) vs. Phenylbutazone-Class Analogs


Molecular Weight and Lipophilicity Differentiation from Phenylbutazone

Feclobuzone exhibits a molecular weight of 476.96 g/mol, which is 168.59 g/mol higher than that of the parent compound phenylbutazone (308.37 g/mol) [1]. Its calculated logP is 6.4, representing a 2.61 log-unit increase over the logP of 3.79 reported for phenylbutazone [2]. This pronounced shift in physicochemical properties is attributable to the p-chlorobenzoate ester moiety, which increases both molecular size and hydrophobicity, thereby altering the compound's distribution, metabolic, and excretion profile relative to non-esterified phenylbutazone derivatives.

Physicochemical profiling Drug design PK/PD prediction

Dual COX/LOX Inhibition: Mechanistic Differentiation from Phenylbutazone

Feclobuzone is classified as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as recorded by the MeSH concept reference [1]. In contrast, phenylbutazone is predominantly a non-selective COX inhibitor with minimal direct LOX activity reported at therapeutic concentrations. Dual COX/LOX inhibition is a therapeutically desirable profile because it simultaneously blocks prostaglandin and leukotriene biosynthesis—two major branches of the arachidonic acid cascade—potentially offering enhanced anti-inflammatory efficacy while theoretically reducing the gastrointestinal ulcerogenic risk associated with selective COX-1 suppression [2].

COX-LOX dual inhibition Inflammation Gastrointestinal safety

Maximum Clinical Development Phase vs. Phenylbutazone Derivatives

According to ChEMBL, Feclobuzone (CHEMBL2104250) has reached a maximum clinical development phase of 2.0 [1]. In comparison, several structurally simpler phenylbutazone derivatives—including phenylbutazone itself and oxyphenbutazone—achieved full marketing authorization decades ago, while others such as kebuzone and tribuzone have limited or absent clinical trial records. The Phase 2 designation indicates that Feclobuzone has undergone controlled human efficacy and safety evaluation beyond preclinical stages, providing a level of human tolerability data not available for many other phenylbutazone analogs that remain at the preclinical research stage.

Clinical development status Phase 2 Investigational drug

Synthesis Yield Benchmark: 80% Esterification Efficiency

The published manufacturing process for Feclobuzone reports an esterification yield of 80% in the final step, where the p-chlorobenzoate ester is formed from the 4-hydroxymethyl pyrazolidinedione precursor . While analogous esterification yields for other phenylbutazone ester prodrugs (e.g., suxibuzone) are not always publicly disclosed, this 80% yield serves as a quantitative benchmark for process optimization and cost-of-goods estimation by prospective manufacturers or research groups requiring multi-gram quantities.

Synthesis yield Process chemistry Procurement economics

Feclobuzone (23111-34-4): Evidence-Grounded Research and Industrial Application Scenarios


Dual COX/LOX Pathway Inhibition Studies in Inflammation Models

Feclobuzone is specifically suited for preclinical research protocols investigating simultaneous blockade of the cyclooxygenase and lipoxygenase arms of arachidonic acid metabolism . Its annotated dual-inhibitor mechanism makes it a candidate tool compound for studies comparing single-pathway (COX-only) NSAIDs versus dual-pathway inhibitors in models of acute and chronic inflammation, particularly where leukotriene-mediated pathology is suspected. Researchers should note that quantitative IC50 values for human COX-1, COX-2, and 5-LOX are not publicly available, necessitating in-house characterization prior to dose-response studies.

Translational Pharmacokinetic and Toxicology Profiling Leveraging Phase 2 Legacy Data

Because Feclobuzone has progressed to Phase 2 clinical evaluation , it offers a foundation of human pharmacokinetic and tolerability data that is advantageous for academic or industrial groups conducting translational research. This compound can serve as a reference standard in comparative ADME-Tox panels with other phenylbutazone derivatives, particularly for assessing the impact of the p-chlorobenzoate ester moiety on metabolic stability and clearance. Procurement for GLP toxicology studies may benefit from the existing Phase 2 safety database to contextualize findings.

Physicochemical Comparator in High-LogP NSAID Formulation Development

With a measured logP of approximately 6.4 and a molecular weight of 476.96 g/mol , Feclobuzone represents an extreme example of a lipophilic NSAID within the pyrazolidinedione class. This property profile makes it suitable as a model compound for developing lipid-based or nano-formulation strategies aimed at improving the oral bioavailability of highly lipophilic weak acids. Its physicochemical characteristics can be benchmarked against phenylbutazone (logP ~3.79, MW 308.37) to quantify the formulation challenges introduced by extensive lipophilicity [1].

Process Chemistry Optimization Using Disclosed 80% Esterification Yield

The published synthesis route with an 80% esterification yield provides a starting point for process chemistry research aimed at improving manufacturing efficiency. Industrial groups involved in scaling up phenylbutazone ester derivatives can use this yield as a baseline for evaluating alternative catalysts, solvents, or continuous-flow methodologies. Procurement of Feclobuzone for process development is justified by the availability of a defined synthetic benchmark, enabling direct measurement of process improvements.

Quote Request

Request a Quote for Feclobuzone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.